![molecular formula C17H27N3O3 B5300361 N-(2,4-dimethoxyphenyl)-2-(4-propyl-1-piperazinyl)acetamide](/img/structure/B5300361.png)
N-(2,4-dimethoxyphenyl)-2-(4-propyl-1-piperazinyl)acetamide
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Overview
Description
N-(2,4-dimethoxyphenyl)-2-(4-propyl-1-piperazinyl)acetamide, commonly known as propionylpromazine, is a chemical compound with potential applications in scientific research. This compound belongs to the class of phenothiazine derivatives, which are widely used in medicinal chemistry for their antipsychotic, antiemetic, and antihistaminic properties. Propionylpromazine is a relatively new compound that has gained attention in recent years due to its unique properties and potential applications in various fields of research.
Mechanism of Action
The exact mechanism of action of propionylpromazine is not fully understood, but it is believed to involve the modulation of dopamine and serotonin neurotransmitters in the brain. Propionylpromazine acts as an antagonist at dopamine D2 receptors, which are involved in the regulation of mood and behavior. Additionally, the compound has been shown to inhibit the reuptake of serotonin, a neurotransmitter involved in the regulation of mood, appetite, and sleep.
Biochemical and Physiological Effects
Propionylpromazine has been shown to exhibit a range of biochemical and physiological effects, including sedation, hypotension, and antipsychotic activity. The compound has also been shown to possess anti-inflammatory and analgesic properties, which could make it a potential candidate for the treatment of chronic pain and inflammation.
Advantages and Limitations for Lab Experiments
Propionylpromazine has several advantages for use in laboratory experiments. The compound is relatively easy to synthesize and is readily available from commercial sources. Additionally, propionylpromazine has been shown to exhibit a range of pharmacological effects, making it a versatile compound for use in various types of experiments.
However, there are also some limitations to the use of propionylpromazine in laboratory experiments. The compound has been shown to exhibit some toxicity in animal studies, which could limit its use in certain types of experiments. Additionally, the exact mechanism of action of propionylpromazine is not fully understood, which could limit its use in some types of research.
Future Directions
There are several potential future directions for research involving propionylpromazine. One possible direction is the investigation of the compound's potential as a treatment for psychiatric disorders, such as schizophrenia and bipolar disorder. Another potential direction is the investigation of the compound's anti-inflammatory and analgesic properties, which could make it a potential candidate for the treatment of chronic pain and inflammation.
Additionally, further research is needed to fully understand the mechanism of action of propionylpromazine and to identify any potential side effects or toxicity associated with its use. Overall, propionylpromazine is a promising compound with potential applications in a range of scientific research fields.
Synthesis Methods
The synthesis of propionylpromazine involves the reaction of 2,4-dimethoxybenzaldehyde with propylpiperazine in the presence of acetic anhydride and glacial acetic acid. The resulting product is then subjected to acetylation using acetic anhydride and pyridine to obtain propionylpromazine. The synthesis of propionylpromazine is a relatively simple process that can be carried out in a laboratory setting using standard equipment and reagents.
Scientific Research Applications
Propionylpromazine has potential applications in various fields of scientific research, including neuroscience, pharmacology, and biochemistry. The compound has been shown to exhibit antipsychotic properties, making it a potential candidate for the treatment of psychiatric disorders such as schizophrenia and bipolar disorder. Additionally, propionylpromazine has been shown to possess anti-inflammatory and analgesic properties, which could make it a potential candidate for the treatment of chronic pain and inflammation.
properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(4-propylpiperazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O3/c1-4-7-19-8-10-20(11-9-19)13-17(21)18-15-6-5-14(22-2)12-16(15)23-3/h5-6,12H,4,7-11,13H2,1-3H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXFVXXZDAJJESN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)CC(=O)NC2=C(C=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-2-(4-propylpiperazin-1-yl)acetamide |
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